molecular formula C10H7N3S B1626172 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole CAS No. 96911-73-8

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole

Cat. No. B1626172
CAS RN: 96911-73-8
M. Wt: 201.25 g/mol
InChI Key: WZOAEQMKLXICPO-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole is a heterocyclic compound with a molecular formula of C10H7N3S . It is a part of the imidazo[2,1-b]thiazole class of compounds, which have gained significant attention due to their numerous biological applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole derivatives involves the design and creation of a new library of compounds. These compounds are tested for their in vitro anticancer activity against various human cancer cell lines . The yield of the synthesis process was reported to be 84%, producing a white solid .


Molecular Structure Analysis

The molecular structure of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole includes a pyridinyl group attached to the 6-position of an imidazo[2,1-b]thiazole ring . The compound has an average mass of 201.248 Da and a mono-isotopic mass of 201.036072 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole include a melting point of 183-185°C. The 1H NMR spectrum and 13C NMR spectrum of the compound have also been reported .

Scientific Research Applications

Cytotoxic Activity

A novel series of compounds with imidazo[2,1-b]thiazole scaffolds, including derivatives of 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole, have been synthesized and evaluated for cytotoxic activity against human cancer cell lines such as HepG2 and MDA-MB-231. These compounds demonstrated potential as inhibitors against cancer cell lines, with some showing selective inhibition against specific cell lines (Ding et al., 2012).

Anti-inflammatory Agents

Imidazo[2,1-b][1,3]thiazine derivatives, structurally related to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole, have been identified as potential anti-inflammatory agents. These compounds were synthesized through nucleophilic substitution reactions and demonstrated promising drug-like and pharmacological properties (Biointerface Research in Applied Chemistry, 2022).

Synthetic Applications

The formylation of furyl-substituted imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and 6-(2-furyl)imidazo[2,1-b]thiazole has been studied. This research highlights the reactivity of these compounds under different conditions, demonstrating their potential in various synthetic applications (Saldabol et al., 2001).

Antiexudative Activity

Studies on imidazo[2,1-b][1,3]thiazine derivatives, including those with structures similar to 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole, have been conducted to evaluate their antiexudative activity. These studies aimed at identifying potential non-steroidal anti-inflammatory agents (Slyvka et al., 2022).

Spiro Derivatives

Research involving the synthesis of spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives from 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-ones has been conducted. This work explores the chemical reactivity of these compounds, contributing to the understanding of imidazo[2,1-b]thiazole derivatives (Saliyeva et al., 2018).

Future Directions

The future directions for research on 6-(Pyridin-2-yl)imidazo[2,1-b]thiazole could involve further exploration of its anticancer activity. The compound could be tested against a wider range of cancer cell lines to determine its efficacy and potential as a therapeutic agent .

properties

IUPAC Name

6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c1-2-4-11-8(3-1)9-7-13-5-6-14-10(13)12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOAEQMKLXICPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN3C=CSC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540785
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-2-yl)imidazo[2,1-b]thiazole

CAS RN

96911-73-8
Record name 6-(Pyridin-2-yl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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